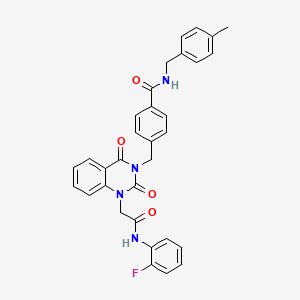
4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-methylbenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-methylbenzyl)benzamide is a useful research compound. Its molecular formula is C32H27FN4O4 and its molecular weight is 550.59. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-methylbenzyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-methylbenzyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A study by Soda et al. (2022) explored the synthesis of compounds similar to the specified chemical, specifically focusing on their cytotoxicity against various cancer cell lines. The compounds demonstrated promising results in in vitro anticancer activity, particularly against A549, DU145, B16-F10, and HepG2 cancer cell lines. These compounds act as DNA intercalators, showing good binding affinity with target DNA (Soda et al., 2022).
Antimicrobial Applications
Another study by Desai et al. (2013) involved the synthesis of novel fluorine-containing derivatives bearing quinazolinone and 4-thiazolidinone motifs. These derivatives showed notable in vitro antimicrobial potency against various bacteria and fungi, suggesting potential use as antimicrobial agents (Desai et al., 2013).
Anticonvulsant Activity
Noureldin et al. (2017) synthesized a series of quinazolinone derivatives, which were evaluated for their anticonvulsant activity. These compounds displayed significant anticonvulsant effects, with some showing superior activities compared to a reference drug. This suggests their potential application in the treatment of convulsive disorders (Noureldin et al., 2017).
Antibacterial and Antifungal Activity
A study by Bektaş et al. (2007) focused on the synthesis of triazole derivatives, including compounds structurally similar to the one . These compounds were screened for antimicrobial activities and found to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).
Antioxidant Applications for Lubricating Oils
Habib et al. (2014) synthesized derivatives containing quinazolinone, evaluating them as antioxidants and corrosion inhibitors for lubricating oils. Some compounds showed high antioxidant activity, indicating potential industrial applications (Habib et al., 2014).
Eigenschaften
IUPAC Name |
4-[[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27FN4O4/c1-21-10-12-22(13-11-21)18-34-30(39)24-16-14-23(15-17-24)19-37-31(40)25-6-2-5-9-28(25)36(32(37)41)20-29(38)35-27-8-4-3-7-26(27)33/h2-17H,18-20H2,1H3,(H,34,39)(H,35,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXJZPLXCSDZGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(4-methylbenzyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)
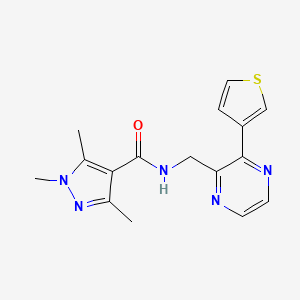


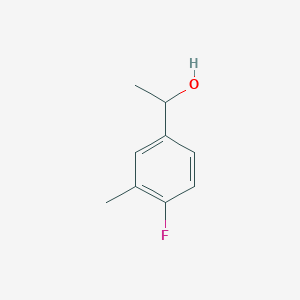
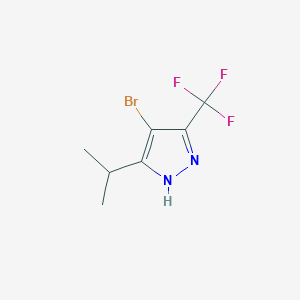
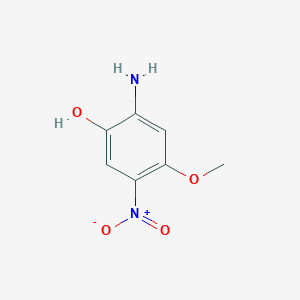

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)
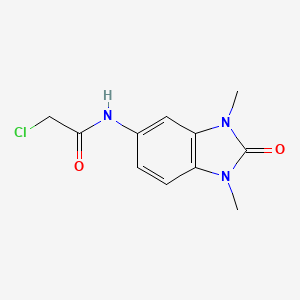
![4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2379351.png)
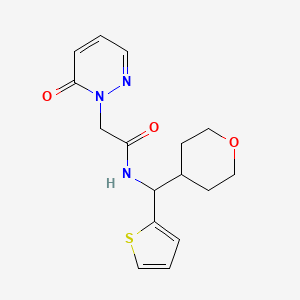
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2379353.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2379354.png)